molecular formula C21H18ClN3O2 B11590441 6-(4-chlorophenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(4-chlorophenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11590441
M. Wt: 379.8 g/mol
InChI Key: ZCPOVERALPUGKH-UHFFFAOYSA-N
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Description

6-(4-CHLOROPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with chlorophenyl and methylphenyl groups. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-CHLOROPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-methylbenzaldehyde in the presence of a suitable catalyst to form the intermediate chalcone. This intermediate is then subjected to cyclization with guanidine to form the pyrrolo[3,4-d]pyrimidine core. The final product is obtained through further functionalization and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-CHLOROPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-CHLOROPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-CHLOROPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of chlorophenyl and methylphenyl substituents, which contribute to its distinct chemical reactivity and biological activity. This compound’s specific structural features make it a valuable candidate for further research and development in various scientific and industrial applications .

Properties

Molecular Formula

C21H18ClN3O2

Molecular Weight

379.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-1,3-dimethyl-5-(4-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H18ClN3O2/c1-13-4-6-14(7-5-13)19-18-17(23(2)21(27)24(3)20(18)26)12-25(19)16-10-8-15(22)9-11-16/h4-12H,1-3H3

InChI Key

ZCPOVERALPUGKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CN2C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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